molecular formula C34H54O2 B14322028 Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid CAS No. 112012-05-2

Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid

Cat. No.: B14322028
CAS No.: 112012-05-2
M. Wt: 494.8 g/mol
InChI Key: IYPWKNFTOCOCBO-UHFFFAOYSA-N
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Description

Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid is a polyunsaturated fatty acid with a long carbon chain and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds. The reaction conditions often include the use of phosphonium ylides and aldehydes or ketones as starting materials, with the reaction being carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing functional groups.

    Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated fatty acid.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include peracids or oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

    Biology: Investigated for its potential role in cell membrane structure and function due to its long carbon chain and multiple double bonds.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Used in the production of specialty chemicals and materials, such as lubricants and coatings.

Mechanism of Action

The mechanism of action of Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid involves its interaction with cellular membranes and enzymes. The multiple double bonds in the molecule allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetratriacontane: A saturated hydrocarbon with a similar carbon chain length but without double bonds.

    Hexatriaconta-2,4,6,8,10,12,14-heptaenoic acid: Another polyunsaturated fatty acid with a slightly longer carbon chain.

Uniqueness

Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and physical properties

Properties

CAS No.

112012-05-2

Molecular Formula

C34H54O2

Molecular Weight

494.8 g/mol

IUPAC Name

tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid

InChI

InChI=1S/C34H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h20-33H,2-19H2,1H3,(H,35,36)

InChI Key

IYPWKNFTOCOCBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC=CC(=O)O

Origin of Product

United States

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